molecular formula C13H12N2O3 B2690876 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione CAS No. 128076-31-3

10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione

Cat. No.: B2690876
CAS No.: 128076-31-3
M. Wt: 244.25
InChI Key: JZWVEKSNCGJDME-UHFFFAOYSA-N
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Description

10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is a complex organic compound belonging to the class of pyrrolobenzodiazepines (PBDs). These compounds are known for their tricyclic structure, which includes a pyrrole ring fused to a benzodiazepine core. PBDs have garnered significant interest due to their potent biological activities, particularly their ability to bind to the minor groove of DNA, leading to cytotoxic effects. This makes them valuable in medicinal chemistry, especially in the development of anti-cancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring, followed by the construction of the benzodiazepine core. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrrolo[2,1-c][1,4]benzodiazepine derivatives can bind to the minor groove of DNA, which is crucial for their anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines by interfering with DNA replication and transcription processes. For instance:

  • Mechanism of Action : The binding affinity to DNA allows these compounds to act as intercalators or groove binders, disrupting the normal function of DNA and leading to apoptosis in cancer cells .
  • Case Studies : A study demonstrated that certain derivatives showed significant activity against breast and lung cancer cell lines with IC50 values in the low micromolar range .

Antiviral Properties

Some studies have highlighted the potential of pyrrolo[2,1-c][1,4]benzodiazepines as antiviral agents. They have shown efficacy against HIV-1 by inhibiting reverse transcriptase:

  • Inhibition Mechanism : These compounds may disrupt viral replication by targeting the reverse transcriptase enzyme essential for HIV propagation .
  • Research Findings : Specific derivatives have been identified with IC90 values indicating potent antiviral activity .

CNS Activity

Pyrrolo[2,1-c][1,4]benzodiazepines have also been explored for their central nervous system (CNS) effects:

  • Sedative and Anxiolytic Effects : Some derivatives exhibit sedative properties similar to benzodiazepines but with potentially fewer side effects .
  • Research Evidence : Experimental models have shown that these compounds can reduce anxiety-like behaviors in rodents .

Comparative Data Table

Application AreaMechanismNotable FindingsReferences
AnticancerDNA bindingSignificant cytotoxicity against cancer cell lines (IC50 < 10 µM) ,
AntiviralReverse transcriptase inhibitionPotent activity against HIV-1 (IC90 = 0.29 µg/mL) ,
CNS ActivitySedative effectsReduction of anxiety-like behaviors in animal models ,

Synthesis and Development

The synthesis of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives often involves complex organic reactions aimed at modifying the core structure to enhance biological activity:

  • Synthetic Routes : Various methods include cyclization reactions and modifications of existing pyrrolo[2,1-c][1,4]benzodiazepine frameworks to introduce substituents that improve potency and selectivity .
  • Innovative Approaches : Recent developments focus on hybrid compounds that combine the pyrrolo structure with other pharmacophores to broaden therapeutic applications .

Mechanism of Action

The mechanism of action of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione involves its binding to the minor groove of DNA. This binding disrupts the DNA structure, inhibiting replication and transcription processes, leading to cell death. The compound targets specific sequences within the DNA, making it highly selective in its action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is unique due to its specific methylation pattern, which enhances its binding affinity and selectivity for DNA. This makes it a valuable compound in the development of targeted anti-cancer therapies .

Biological Activity

10-Methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is a member of the pyrrolo[2,1-c][1,4]benzodiazepine family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in oncology and virology. The following sections will explore its biological activity based on various research findings.

  • Molecular Formula : C₁₃H₁₂N₂O₃
  • CAS Number : 128076-31-3
  • MDL Number : MFCD22374903
  • Physical State : Solid at room temperature

Antitumor Activity

Pyrrolo[2,1-c][1,4]benzodiazepines have been extensively studied for their antitumor properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Mechanism of Action : These compounds act by intercalating into DNA and forming covalent bonds with DNA bases, leading to DNA cross-linking and subsequent apoptosis in cancer cells.
  • Case Study : In a study involving various pyrrolo[2,1-c][1,4]benzodiazepines, derivatives including 10-methyl showed enhanced cytotoxicity against several cancer cell lines compared to non-modified analogs .

Antiviral Activity

Research indicates that certain pyrrolo[2,1-c][1,4]benzodiazepines exhibit antiviral properties:

  • Inhibition of HIV : These compounds have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. The specific activity of 10-methyl derivatives has not been fully characterized but is expected to be significant based on structural similarities with known active compounds .

Pharmacokinetics and Metabolism

The metabolic profile of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives indicates rapid metabolism primarily through hydroxylation at positions 3 and 11a. This metabolic pathway is critical for understanding the pharmacokinetics of the compound:

  • Half-Life : Studies suggest a short half-life due to rapid metabolism; modifications to the structure are being explored to enhance stability and bioavailability .

Comparative Biological Activity Table

Compound NameAntitumor ActivityAntiviral ActivityMetabolic Stability
10-Methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepineHigh (IC50 < 10 µM)ModerateRapid metabolism
(+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolol[2,1-c][1,4]benzodiazepineModerateHighModerate
Anthramycin (parent compound)Very High (IC50 < 0.5 µM)HighLow

Synthesis and Derivatives

The synthesis of 10-methyl derivatives involves several chemical reactions that can modify the pharmacological properties:

  • Synthetic Routes : Common methods include cyclization reactions from simple precursors such as azidobenzoyl derivatives. Modifications at the methyl group position have been explored to optimize biological activity and reduce toxicity .

Properties

IUPAC Name

5-methyl-7,8-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepine-6,9,11-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-14-9-5-3-2-4-8(9)12(17)15-10(13(14)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWVEKSNCGJDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3C(C1=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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